molecular formula C20H18ClN5 B11205934 1-(5-chloro-2-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(5-chloro-2-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11205934
M. Wt: 363.8 g/mol
InChI Key: GAKREAONIXWSIC-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound with potential applications in various fields of scientific research. Its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 5-chloro-2-methylphenyl group: This step often involves a substitution reaction where the chloro and methyl groups are introduced.

    Attachment of the N-(2-phenylethyl) group: This can be done through a coupling reaction, often using reagents like palladium catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This can introduce different substituents on the aromatic ring or the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-chloro-2-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structure, which includes a pyrazolo[3,4-d]pyrimidine core and distinct substituents. This structure imparts unique chemical and biological properties, making it a valuable compound for research.

Properties

Molecular Formula

C20H18ClN5

Molecular Weight

363.8 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H18ClN5/c1-14-7-8-16(21)11-18(14)26-20-17(12-25-26)19(23-13-24-20)22-10-9-15-5-3-2-4-6-15/h2-8,11-13H,9-10H2,1H3,(H,22,23,24)

InChI Key

GAKREAONIXWSIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NCCC4=CC=CC=C4

Origin of Product

United States

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